REACTION_CXSMILES
|
CS(O[C:6]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:7]=1[CH:8]([CH3:12])[C:9]([OH:11])=[O:10])(=O)=O.CO.[H][H]>[Pd].C(N(CC)CC)C>[CH3:17][C:15]1[CH:14]=[CH:13][C:7]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:16]=1
|
Name
|
2-methane-sulphonyloxy-4-methyl-hydratropic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1=C(C(C(=O)O)C)C=CC(=C1)C
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
EXTRACTION
|
Details
|
The separated 4-methyl-hydratropic acid is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(C(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |